molecular formula C12H11NO2 B1147793 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 431039-10-0

5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1147793
M. Wt: 201.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Building block for synthesis of molecules such as BODIPY®, TM of Molecular Probes. Please also see bottom of the page for more related products.

Scientific Research Applications

Antitumor Applications

The compound 5-(hydroxymethyl) furan-2-carbaldehyde, structurally related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, has been studied for its antitumor properties. In a study, compounds isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus showed inhibition of K562 and HepG2 tumor cell proliferation in vitro (Jia et al., 2015).

Synthesis and Reactivity

A novel compound related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde has been synthesized, contributing to advancements in organic chemistry. This synthesis provides a pathway for the creation of new 3-fluorinated pyrroles, indicating the potential for developing diverse pyrrole-based compounds (Surmont et al., 2009).

Biological Activity

In the context of biological activity, compounds structurally related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, such as pyrrole alkaloids, have been isolated from natural sources. These compounds, including pyrrolezanthine and others, have demonstrated anti-platelet aggregation activity in vitro (Yang et al., 2002).

Pharmaceutical Applications

A compound closely related to 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, namely 5b, emerged as a potent inhibitor in studies focusing on aldose and aldehyde reductase inhibitory activity. This compound also showed potential as an antioxidant and inhibitor of sorbitol accumulation, suggesting its utility in addressing long-term diabetes complications (Chatzopoulou et al., 2011).

Development of Green Synthesis Methods

In the field of green chemistry, the synthesis of new pyrrole-based compounds, including derivatives of 5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, has been achieved under catalyst-free and solvent-free conditions. This approach aligns with environmental sustainability goals by minimizing the use of hazardous reagents (Niknam & Mojikhalifeh, 2014).

properties

CAS RN

431039-10-0

Product Name

5-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C12H11NO2

Molecular Weight

201.22

Origin of Product

United States

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